![molecular formula C16H13NO4 B12046993 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is an organic compound with the molecular formula C16H13NO4. It is characterized by the presence of two methoxy groups and a nitrophenyl ethynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 4-nitrophenylacetylene.
Reaction Conditions: The reaction is carried out under conditions that facilitate the coupling of the nitrophenylacetylene with the dimethoxybenzene. This often involves the use of a palladium catalyst and a base such as triethylamine.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches and ensuring consistent quality and yield through rigorous process control.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a variety of oxidized products depending on the extent of the reaction .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-allylbenzene: Similar in structure but with an allyl group instead of the nitrophenyl ethynyl group.
1,2-Dimethoxy-4-(2-nitrovinyl)benzene: Contains a nitrovinyl group instead of the nitrophenyl ethynyl group.
Uniqueness
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is unique due to the presence of both methoxy and nitrophenyl ethynyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H13NO4 |
---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H13NO4/c1-20-15-10-7-13(11-16(15)21-2)4-3-12-5-8-14(9-6-12)17(18)19/h5-11H,1-2H3 |
InChI-Schlüssel |
RIEOMNYBCNYHCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.